

An In-depth Technical Guide to JNJ-37822681

(CAS Number: 935776-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-37822681**

Cat. No.: **B1673015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel, potent, and highly selective antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics.^{[1][2]} This characteristic has positioned it as a significant tool in neuroscience research and a candidate for the development of antipsychotic therapeutics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS).^{[3][4]} Initially investigated for the treatment of schizophrenia and bipolar disorder, emerging research has also revealed its activity as a neuronal Kv7 potassium channel opener, suggesting a potential for therapeutic repurposing in conditions such as epilepsy.^{[5][6]}

This technical guide provides a comprehensive overview of **JNJ-37822681**, consolidating its chemical properties, pharmacological data, and detailed experimental protocols for its study.

Chemical and Physical Properties

JNJ-37822681, with the chemical name N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, is a small molecule with the following properties:^{[7][8]}

| Property | Value |
|-------------------|--|
| CAS Number | 935776-74-2[8] |
| Molecular Formula | C17H17F5N4[7] |
| Molecular Weight | 372.34 g/mol [7] |
| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine[7] |
| Appearance | Solid[9] |
| Solubility | Soluble in DMSO[9] |

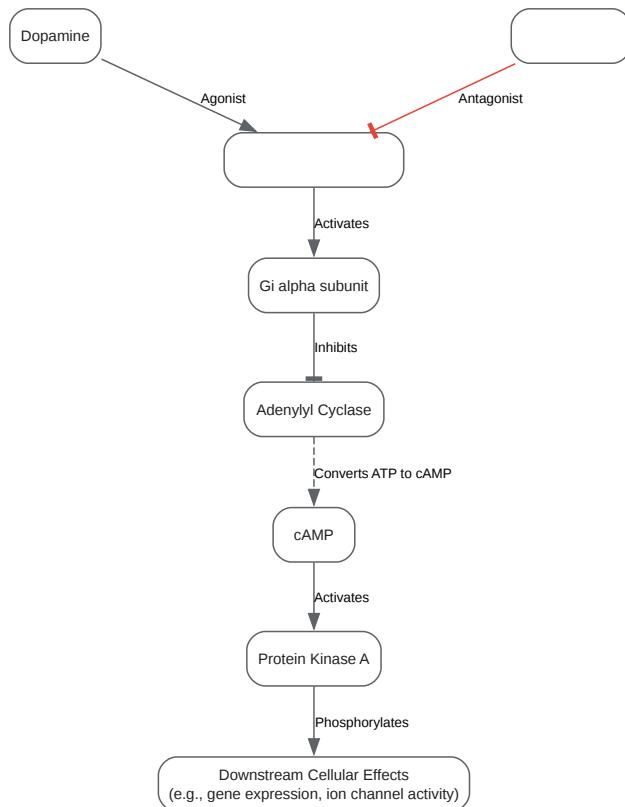
Pharmacology and Mechanism of Action

JNJ-37822681 exhibits a dual mechanism of action, primarily as a dopamine D2 receptor antagonist and secondarily as a Kv7 channel opener.

Dopamine D2 Receptor Antagonism

The primary mechanism of action of **JNJ-37822681** is its potent and specific antagonism of the dopamine D2 receptor.[3][5] Its fast dissociation from the D2 receptor is a key feature, hypothesized to contribute to a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.[3]

Dopamine D2 Receptor Signaling Pathway



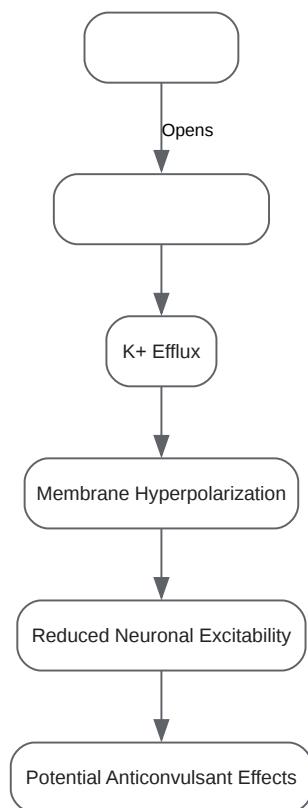
[Click to download full resolution via product page](#)

Caption: Antagonism of the Dopamine D2 Receptor by **JNJ-37822681**.

Neuronal Kv7 Channel Opening

Recent studies have identified **JNJ-37822681** as an opener of neuronal Kv7 (KCNQ) potassium channels.^[6] This action leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability. This secondary mechanism is being explored for its potential in treating epilepsy and other neuronal hyperexcitability disorders.^[6]

Kv7 Channel Modulation by **JNJ-37822681**



[Click to download full resolution via product page](#)

Caption: **JNJ-37822681** as a Kv7 potassium channel opener.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological data for **JNJ-37822681**.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Parameter | Value (nM) |
|--------------|-----------|------------|
| Dopamine D2L | Ki | 158[5] |
| Dopamine D3 | Ki | 1159[10] |

Table 2: In Vivo Efficacy in Animal Models of Psychosis

| Animal Model | Parameter | Value (mg/kg) |
|---|-----------|---------------|
| Rat Brain D2 Receptor Blockade | ED50 | 0.39[3][5] |
| Apomorphine-induced Stereotypy (Rat) | ED50 | 0.19[3][5] |
| D-amphetamine-induced Hyperlocomotion (Rat) | ED50 | 1.0[5] |
| Phencyclidine-induced Hyperlocomotion (Rat) | ED50 | 4.7[5] |

Table 3: Human Dopamine D2 Receptor Occupancy (PET Imaging)

| Oral Dose | Receptor Occupancy (%) |
|-----------|------------------------|
| 2 mg | 9 - 19[11] |
| 20 mg | 60 - 74[11] |

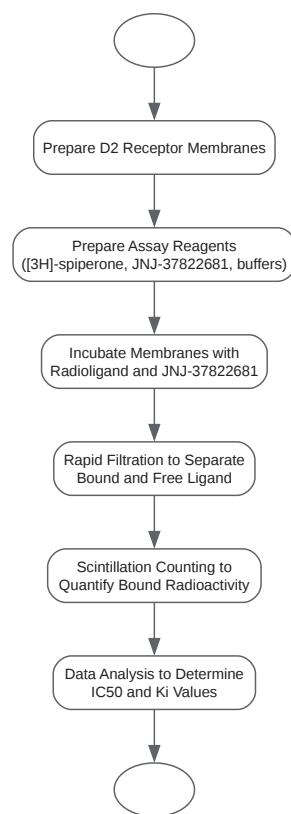
Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **JNJ-37822681**.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of **JNJ-37822681** for the dopamine D2 receptor using a radiolabeled ligand such as [3H]-spiperone.

Radioligand Binding Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Materials:

- HEK293 cells stably expressing human dopamine D2 receptors
- ³H-spiperone (radioligand)
- **JNJ-37822681** (test compound)
- (+)-Butaclamol (for non-specific binding)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
- Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-spiperone (typically at its K_d concentration), and varying concentrations of **JNJ-37822681**. For total binding, omit **JNJ-37822681**. For non-specific binding, add a high concentration of (+)-butaclamol.
- Incubation: Add the D2 receptor membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **JNJ-37822681** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats

This *in vivo* model is used to assess the antipsychotic potential of compounds by measuring their ability to reverse the hyperlocomotion induced by amphetamine, a dopamine-releasing agent.

Procedure:

- Animals: Use adult male Sprague-Dawley rats.

- Habituation: Habituate the rats to the open-field arenas for at least 30 minutes for 2-3 days prior to testing.
- Drug Administration: On the test day, administer **JNJ-37822681** or vehicle via the desired route (e.g., intraperitoneal, oral).
- Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1.0-1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
- Locomotor Activity Recording: Immediately place the rats in the open-field arenas and record their locomotor activity for 60-90 minutes using an automated activity monitoring system.
- Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant parameters. Compare the activity of the **JNJ-37822681**-treated groups to the vehicle-treated, amphetamine-challenged group.

Dopamine D2 Receptor Occupancy using PET Imaging

Positron Emission Tomography (PET) with the radioligand $[11\text{C}]$ raclopride is used to quantify the *in vivo* occupancy of dopamine D2 receptors by **JNJ-37822681** in the human brain.

Procedure:

- Subject Preparation: Subjects should be healthy volunteers. Obtain informed consent. Subjects should abstain from caffeine, alcohol, and nicotine before the scan.
- PET Scan Protocol:
 - A baseline PET scan with $[11\text{C}]$ raclopride is performed to measure baseline D2 receptor availability.
 - **JNJ-37822681** is administered orally at various single doses.
 - A second PET scan with $[11\text{C}]$ raclopride is performed at a time corresponding to the peak plasma concentration of **JNJ-37822681**.
- Image Acquisition: A dynamic PET scan is acquired for 60-90 minutes following the intravenous bolus injection of $[11\text{C}]$ raclopride.

- Data Analysis:

- The binding potential (BPND) of [11C]raclopride in the striatum is calculated using a reference tissue model, with the cerebellum as the reference region.
- Receptor occupancy is calculated as the percentage reduction in BPND after **JNJ-37822681** administration compared to the baseline scan.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels

This technique is used to measure the effect of **JNJ-37822681** on the activity of Kv7 channels expressed in a heterologous system like HEK293 cells.

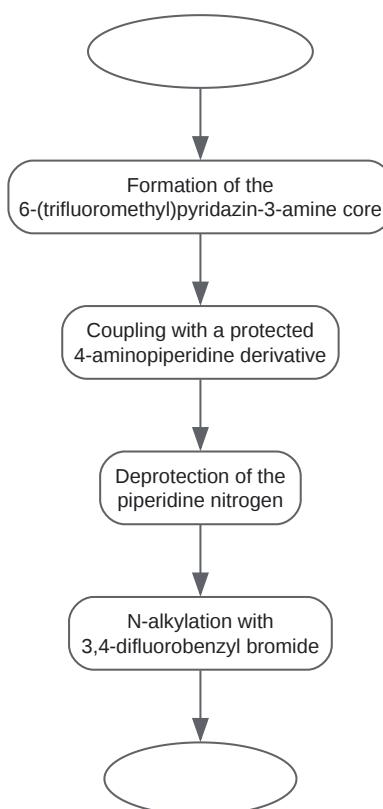
Procedure:

- Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2/7.3).
- Electrophysiological Recording:
 - Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours after transfection.
 - Use an appropriate internal (pipette) solution and external (bath) solution.
 - Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Kv7 currents.
- Drug Application: After obtaining a stable baseline recording, perfuse the bath with a solution containing **JNJ-37822681** at various concentrations.
- Data Analysis: Measure the amplitude of the Kv7 currents before and after the application of **JNJ-37822681**. Plot the percentage increase in current against the drug concentration to determine the EC50 value.

Synthesis Outline

A plausible synthetic route for **JNJ-37822681** can be envisioned based on the synthesis of similar pyridazine-containing compounds. The key steps would likely involve the formation of the pyridazine core, followed by the attachment of the piperidine moiety and the final N-alkylation with the 3,4-difluorobenzyl group.

Plausible Synthetic Pathway for **JNJ-37822681**



[Click to download full resolution via product page](#)

Caption: A generalized synthetic scheme for **JNJ-37822681**.

Conclusion

JNJ-37822681 is a valuable pharmacological tool with a well-characterized profile as a fast-dissociating dopamine D2 receptor antagonist. Its unique properties make it a subject of continued interest for the development of novel antipsychotics. Furthermore, its newly

discovered activity as a Kv7 channel opener opens exciting avenues for its potential application in other neurological disorders. The data and protocols presented in this guide are intended to facilitate further research and development efforts related to this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to JNJ-37822681 (CAS Number: 935776-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673015#jnj-37822681-cas-number-935776-74-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com